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Vanillic-d3 Acid

Cat. No.: B12419050
M. Wt: 171.16 g/mol
InChI Key: WKOLLVMJNQIZCI-FIBGUPNXSA-N
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Description

Vanillic-d3 Acid is a stable, isotope-labelled analogue of vanillic acid, where three hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in quantitative mass spectrometry-based analyses, enabling precise measurement of native vanillic acid levels in complex biological matrices. This application is critical for ensuring accuracy and reliability in pharmacokinetic, metabolic, and biomarker studies. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a key phenolic acid with significant research interest due to its diverse pharmacological activities. Studies have shown that vanillic acid exhibits potent anti-inflammatory properties by inhibiting neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production, in part through the suppression of the NF-κB pathway. It also demonstrates notable anti-tumor potential by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by arresting the cell cycle at the G1 phase. Furthermore, recent neuropharmacological research highlights its neuroprotective effects, showing that vanillic acid can improve motor, coordination, and cognitive impairments in experimental models, making it a compound of interest for neurological research. Our this compound is supplied as a solid with a high degree of purity (95% min.). It is an essential tool for researchers in drug metabolism, natural product chemistry, and life sciences, facilitating highly accurate and reproducible quantitative analyses. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B12419050 Vanillic-d3 Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3

InChI Key

WKOLLVMJNQIZCI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Vanillic D3 Acid

Approaches to Deuterium (B1214612) Labeling within the Vanillic Acid Molecular Framework

Incorporating deuterium into the vanillic acid structure can be accomplished through various strategies, each offering distinct advantages in terms of regioselectivity and the stage at which the isotope is introduced.

Regioselective deuteration focuses on exchanging specific hydrogen atoms on the aromatic ring of vanillic acid with deuterium. This is typically achieved through electrophilic aromatic substitution reactions. youtube.com By using strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the protons on the aromatic ring can be exchanged for deuterons. youtube.com The positions on the benzene ring that are activated by the existing hydroxyl and methoxy (B1213986) groups are most susceptible to this exchange. However, achieving specific labeling on the methoxy group via this method is not feasible. Metal-catalyzed hydrogen isotope exchange (HIE) is another powerful technique for late-stage deuteration, allowing for the direct replacement of C-H bonds with C-D bonds, although controlling regioselectivity can be challenging. acs.org

A more precise and common method for synthesizing Vanillic-d3 acid involves precursor-based isotopic incorporation. This strategy introduces the deuterium label at an early stage using a deuterated reagent. The most effective approach for labeling the methoxy group is to use a deuterated methylating agent. nih.govnih.gov The synthesis starts with a precursor molecule that lacks the target methyl group, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This precursor is then methylated using a deuterated methyl source, most commonly [d₃]methyl iodide (CD₃I). nih.gov This method ensures that the deuterium atoms are located exclusively on the methoxy group, resulting in high isotopic enrichment and chemical purity. nih.gov

Chemical Synthesis Pathways for this compound and Related Deuterated Derivatives

The predominant chemical pathway to this compound is a two-step process that first builds the deuterated vanillin (B372448) molecule, which is then oxidized to the corresponding carboxylic acid.

The initial step is the selective methylation of 3,4-dihydroxybenzaldehyde. nih.gov To direct the methylation to the meta-position hydroxyl group, a strong base in a suitable solvent system is employed. nih.gov The reaction of 3,4-dihydroxybenzaldehyde with [d₃]methyl iodide in the presence of a base like sodium hydroxide yields [d₃]vanillin (4-hydroxy-3-(methoxy-d3)benzaldehyde). nih.govnih.gov The use of a co-solvent such as dimethylacetamide can improve solubility and reaction yields. nih.gov

In the second step, the synthesized [d₃]vanillin is oxidized to this compound. Several methods are effective for this conversion. A high-yield method involves controlled caustic fusion, where vanillin is treated with a hot mixture of sodium hydroxide and potassium hydroxide. orgsyn.orgrasayanjournal.co.in Another established method is the oxidation using silver oxide (Ag₂O) in an alkaline solution, which efficiently converts the aldehyde group to a carboxylate, followed by acidification to yield the final product. orgsyn.org

Table 1: Chemical Synthesis Pathway for this compound

Step Precursor Key Reagents Product Typical Yield Reference
1 3,4-Dihydroxybenzaldehyde [d₃]Methyl iodide (CD₃I), NaOH, Methanol/Dimethylacetamide [d₃]Vanillin 47% nih.gov
2 [d₃]Vanillin 1. NaOH, KOH (fused) 2. HCl or SO₂/HCl This compound 89-95% orgsyn.org

Enzymatic and Microbial Biotransformation Routes for Deuterated Vanillic Acid Production

Biocatalytic methods offer an environmentally friendly alternative to chemical synthesis for producing vanillic acid and its derivatives. These routes can be adapted for the production of deuterated analogs by utilizing engineered biological systems and providing deuterated substrates.

Microorganisms from genera such as Pseudomonas, Streptomyces, and Amycolatopsis are known to metabolize ferulic acid to vanillic acid as a metabolic intermediate. nih.govresearchgate.net Genetic engineering can be used to enhance these natural pathways. By overexpressing key enzymes, such as O-methyltransferases, and knocking out competing metabolic pathways that degrade vanillic acid, microbial strains can be optimized for higher production yields. nih.gov

For the production of this compound, an engineered microorganism could be supplied with a non-deuterated precursor like protocatechuic acid and a deuterated methyl donor, such as L-methionine-d3, in the fermentation medium. An engineered E. coli strain expressing a suitable O-methyltransferase could efficiently catalyze the transfer of the trideuteromethyl group from the donor to protocatechuic acid, resulting in the formation of this compound. This approach leverages the high specificity of enzymes to achieve targeted isotopic labeling.

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when enzymatic reactions involve prochiral centers in its precursors or during subsequent transformations. Biocatalytic deuteration often exhibits high stereoselectivity. nih.govresearchgate.net For instance, the enzymatic reduction of a carbon-carbon double bond in a precursor like ferulic acid using an ene reductase involves the stereospecific addition of hydrogen (or deuterium). nih.gov

These reactions are often dependent on cofactors like NADH or NADPH. By performing the biotransformation in a medium containing deuterium oxide (D₂O), enzymes can generate deuterated cofactors (e.g., [4-R-²H]-NADH), which then deliver a deuterium atom to the substrate with precise stereochemical control. researchgate.net Understanding the stereochemical course of these enzymatic reactions is crucial for predicting and controlling the isotopic and stereoisotopic purity of the final product, which is essential for mechanistic studies and chiral drug development.

Advanced Analytical Characterization and Quantification of Vanillic D3 Acid

Spectroscopic Techniques for Deuterium (B1214612) Verification and Structural Elucidation

Spectroscopic methods are fundamental in confirming the successful incorporation of deuterium into the vanillic acid molecule, verifying its specific location, and assessing the isotopic purity of the synthesized standard.

Deuterium (²H or D) NMR spectroscopy is a definitive technique for the structural verification of deuterated compounds. sigmaaldrich.com Unlike proton (¹H) NMR, which detects the presence of hydrogen, ²H-NMR directly observes the deuterium nuclei. For Vanillic-d3 acid, where the deuterium atoms are located on the methoxy (B1213986) (-OCH₃) group, a single resonance is expected in the ²H-NMR spectrum.

The chemical shift of the deuterium signal is nearly identical to that of the protons in the same chemical environment, allowing for straightforward confirmation of the labeling position. sigmaaldrich.com The primary application of ²H-NMR in this context is the determination of isotopic enrichment. By acquiring the spectrum under quantitative conditions, the integrated area of the deuterium signal can be compared to that of a reference standard to calculate the atom percent of deuterium at the labeled position. sigmaaldrich.com This provides a precise measure of isotopic purity, ensuring the standard is suitable for high-precision quantitative studies.

Table 1: Representative NMR Data for this compound This is an interactive data table. Click on the headers to sort.

Parameter Nucleus Solvent Chemical Shift (δ) ppm (Typical) Multiplicity Assignment
Chemical Shift ²H CDCl₃ ~3.95 Singlet -OCD₃

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This isotopic effect is a key diagnostic feature in FTIR analysis.

In this compound, the most significant change in the FTIR spectrum compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands typically appear in the 2100-2250 cm⁻¹ region, which is well-separated from the C-H stretching region (2850-3000 cm⁻¹). researchgate.net The presence of these C-D absorption bands and the corresponding decrease in the intensity of the methoxy C-H stretching bands provide clear evidence of successful deuteration.

Table 2: Comparison of Key FTIR Vibrational Frequencies for Vanillic Acid and this compound This is an interactive data table. Click on the headers to sort.

Vibrational Mode Vanillic Acid (cm⁻¹) This compound (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) ~3400-2400 ~3400-2400 Broad band due to hydrogen bonding
C-H Stretch (Aromatic/Alkyl) ~3100-2850 ~3100-2950 (Aromatic C-H) Disappearance/reduction of methoxy C-H stretch
C-D Stretch (Alkyl) N/A ~2250-2100 Appearance of new bands confirming deuteration

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to verify the incorporation of exactly three deuterium atoms.

The technique can distinguish between the mass of this compound and its unlabeled form, as well as isotopologues with fewer or more deuterium atoms. The measured monoisotopic mass of the deuterated compound will be approximately 3.018 Daltons higher than that of the unlabeled vanillic acid, corresponding to the mass difference between three deuterium atoms and three protium (B1232500) atoms. The high mass accuracy of HRMS allows for unambiguous confirmation of the molecular formula and, consequently, the isotopic composition. rsc.orgnih.gov Furthermore, analysis of the isotopic cluster in the mass spectrum can be used to calculate the isotopic purity. nih.gov

Table 3: Theoretical Exact Masses for Vanillic Acid and this compound This is an interactive data table. Click on the headers to sort.

Compound Molecular Formula State Monoisotopic Mass (Da)
Vanillic Acid C₈H₈O₄ [M-H]⁻ 167.0395

Chromatographic and Mass Spectrometric Methodologies for this compound Detection and Quantification

The primary role of this compound is as an internal standard in quantitative analysis. Chromatographic separation coupled with mass spectrometry provides the selectivity and sensitivity required for accurate quantification of the target analyte (vanillic acid) in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological and environmental samples. In this context, this compound serves as an ideal internal standard for the quantification of vanillic acid. nih.gov Because it is structurally almost identical to the analyte, it co-elutes during the chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's source. dtu.dknih.gov This co-elution ensures that any variations during sample preparation, injection, or ionization (such as matrix effects) affect both the analyte and the internal standard to the same degree, allowing for reliable correction. researchgate.net

In the mass spectrometer, the deuterated standard is distinguished from the native compound by its higher mass. Quantification is typically performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and determine the concentration of vanillic acid in the unknown sample. nih.gov

Table 4: Example LC-MS/MS Parameters for the Quantification of Vanillic Acid using this compound This is an interactive data table. Click on the headers to sort.

Parameter Condition
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transition (Vanillic Acid) Q1: 167.0 -> Q3: 123.0

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like vanillic acid, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.gov A common approach is silylation, where active hydrogens (such as those on the carboxylic acid and phenolic groups) are replaced with a trimethylsilyl (B98337) (TMS) group.

In a GC-MS method, this compound is added to samples before derivatization and extraction. It undergoes the same derivatization reaction as the native vanillic acid and co-elutes from the GC column. In the mass spectrometer, quantification is achieved using Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect specific mass-to-charge (m/z) fragments characteristic of the derivatized analyte and the derivatized internal standard. thermofisher.com The ratio of the peak areas is used for quantification, correcting for variability in the derivatization process and sample injection. nih.gov

Table 5: Typical GC-MS Parameters for Vanillic Acid Analysis after TMS Derivatization This is an interactive data table. Click on the headers to sort.

Parameter Condition
GC Column Fused silica (B1680970) capillary column (e.g., TG-WaxMS A)
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS
Injection Mode Split/Splitless
Carrier Gas Helium
Ionization Mode Electron Impact (EI, 70 eV)
SIM Ion (Vanillic Acid-TMS₂) m/z 297 (M-15)

Ultra-Performance Liquid Chromatography (UPLC) in Conjunction with Mass Spectrometry

The quantitative analysis of this compound, primarily used as a stable isotope-labeled internal standard (SIL IS), is effectively achieved using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This technique combines the high-resolution separation capabilities of UPLC with the exceptional sensitivity and selectivity of mass spectrometry, making it the preferred method for trace-level quantification in complex samples. researchgate.net

UPLC systems utilize columns with sub-2 μm particles, which provides sharper and narrower peaks compared to traditional HPLC, resulting in improved resolution and shorter run times. lcms.cz For the analysis of this compound and its non-deuterated analogue, vanillic acid, reversed-phase chromatography is typically employed. A common setup involves a C18 column, such as a Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm), with a gradient elution mobile phase. nih.gov The mobile phase often consists of an aqueous component, like water with 0.1% formic acid, and an organic component, such as acetonitrile. nih.govttb.gov This acidic mobile phase facilitates the ionization of the analytes in the mass spectrometer source.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically a triple quadrupole instrument. Ionization is usually achieved via electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds like vanillic acid. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (vanillic acid) and the internal standard (this compound). nih.gov This process ensures high selectivity, as it filters out noise from other co-eluting matrix components, allowing for precise and accurate measurement. lcms.cz The use of a deuterated internal standard is crucial as it co-elutes closely with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency. clearsynth.comscispace.com

ParameterTypical Value/ConditionSource
Chromatography System UPLC / UHPLC lcms.cznih.gov
Column Reversed-Phase C18 (e.g., 2.1x100mm, 1.8µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.govttb.gov
Mobile Phase B Acetonitrile or Methanol lcms.cznih.gov
Flow Rate ~0.3 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
MS Analyzer Triple Quadrupole (QqQ) lcms.cz
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Method Validation Parameters for Deuterated Analogues in Complex Matrices (excluding human clinical samples)

When this compound is used as an internal standard for the quantification of vanillic acid in complex matrices like environmental or non-human biological samples, the analytical method must be rigorously validated. clearsynth.com Method validation ensures that the procedure is robust, reliable, and fit for its intended purpose. clearsynth.com Key parameters are assessed to understand the performance and limitations of the assay.

Selectivity and Sensitivity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. mdpi.com In UPLC-MS/MS, selectivity is primarily achieved through the combination of chromatographic separation and the specificity of MRM transitions. nih.gov The unique precursor-to-product ion transition for vanillic acid, and a separate one for this compound, ensures that the detector signal originates only from the target compounds, even if other substances co-elute. The use of a SIL IS like this compound is the preferred approach as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and analysis, but is still distinguishable by the mass spectrometer. researchgate.net

Sensitivity is defined by the lowest concentration of an analyte that can be reliably measured. This is typically expressed as the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). nih.gov For methods quantifying vanillic acid, LLOQs can reach low ng/mL levels (e.g., 2 ng/mL in rat plasma) or sub-nanomolar concentrations. nih.govnih.gov The high sensitivity of modern triple quadrupole mass spectrometers allows for the detection of trace amounts of compounds in small sample volumes. lcms.cz

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to measure the analyte without interference from matrix components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Sensitivity (LLOQ) Lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20%. researchgate.net

Linearity and Dynamic Range Determination

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specific range. nih.gov For quantitative methods using a SIL IS, linearity is assessed by analyzing a series of calibration standards prepared in a representative blank matrix. lcms.cz A calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the analyte concentration. The relationship is typically evaluated using a weighted linear regression model.

The Dynamic Range is the concentration span from the LLOQ to the Upper Limit of Quantification (ULOQ) where the method demonstrates acceptable linearity, accuracy, and precision. lcms.cz A wide dynamic range is often desirable to accommodate various sample concentrations without requiring dilution. Research has shown that methods for vanillic acid and other compounds using deuterated internal standards can achieve excellent linearity (Correlation Coefficient, r > 0.99) over a broad range, such as 2-1,000 ng/mL or 0.5-1,000 ppb. lcms.cznih.gov

ParameterDescriptionCommon FindingSource
Linearity (r²) Correlation coefficient indicating the fit of the data to the regression line.>0.99 nih.gov
Dynamic Range The concentration range over which the method is precise and accurate.2–1,000 ng/mL (in rat plasma) nih.gov
Dynamic Range The concentration range over which the method is precise and accurate.0.5–1,000 ppb (in cannabis matrices) lcms.cz

Matrix Effects in Biological and Environmental Samples

Matrix effects are a significant challenge in LC-MS/MS analysis, referring to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. waters.comnumberanalytics.com These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise results. waters.com The composition of the matrix, such as the presence of lipids and proteins in biological tissues or dissolved organic matter in water samples, heavily influences the extent of these effects. numberanalytics.com

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. clearsynth.comresearchgate.net Since this compound has nearly identical chemical and physical properties to vanillic acid, it co-elutes from the UPLC column and experiences the same degree of ion suppression or enhancement in the MS source. scispace.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is normalized, leading to significantly more accurate and reliable results. lcms.czclearsynth.com

However, it is important to note that even deuterated standards may not perfectly correct for matrix effects in all situations. myadlm.org A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated standard and the analyte. waters.com If this separation occurs in a region of steep ion suppression, it can lead to differential matrix effects, where the analyte and IS are not affected equally. waters.commyadlm.org Therefore, a thorough evaluation of matrix effects across different lots of a matrix is a critical component of method validation. waters.com

Applications of Vanillic D3 Acid in Metabolic Research and Pathway Elucidation

Stable Isotope Tracer Studies for Biotransformation Pathway Mapping

Stable isotope tracers are indispensable for mapping metabolic pathways. isotope.comnih.gov By introducing a labeled compound like Vanillic-d3 acid into a biological system, scientists can follow the path of the deuterium (B1214612) label as the parent molecule is converted into various downstream metabolites. nih.gov This approach provides direct evidence of metabolic conversions and helps to elucidate complex biochemical networks.

In vitro systems, such as cultured cell lines and isolated enzymes, offer a controlled environment to study specific metabolic transformations. When this compound is introduced into these systems, its conversion to deuterated metabolites can be monitored over time. For example, studies using liver cell lines or liver microsomes, which contain a high concentration of metabolic enzymes, can reveal key phase I and phase II biotransformations. researchgate.net Research on unlabeled vanillic acid has shown it can be metabolized by various enzymes; using this compound as a tracer would confirm the products of these reactions. nih.gov For instance, if a cell line is incubated with this compound, the subsequent detection of a mass-shifted (deuterated) version of protocatechuic acid in the culture medium would definitively identify demethylation as a metabolic pathway in those cells. This technique allows for the precise investigation of enzymatic activities and the effects of potential inhibitors or inducers on vanillic acid metabolism.

Table 1: Potential In Vitro Tracer Applications of this compound This table is illustrative, based on known metabolic pathways of unlabeled vanillic acid.

In Vitro System Metabolic Reaction Expected Labeled Product Research Goal
Liver Microsomes O-demethylation Protocatechuic acid-d2 To identify and quantify the activity of demethylating enzymes.
Kidney Cell Lines Glucuronidation Vanillic acid-d3 glucuronide To study phase II conjugation pathways and renal clearance mechanisms.
Isolated Peroxidase Oxidative Decarboxylation Methoxyhydroquinone-d3 To elucidate specific enzymatic degradation pathways.
Cancer Cell Lines General Metabolism Various labeled downstream metabolites To investigate how cancer cells utilize and metabolize phenolic acids. nih.gov

Animal models, particularly rodents, are crucial for understanding the whole-body metabolism of a compound. nih.govnih.gov Administering this compound to a rat, for example, allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME). By analyzing biological samples such as plasma, urine, and bile, scientists can identify and quantify a range of deuterated metabolites.

A study on the metabolism of unlabeled vanillin (B372448) in rats identified vanillic acid as a major metabolite, which was further converted into vanilloylglycine (B1230757) or conjugated with glucuronide and sulfate. nih.gov Using this compound in a similar experiment would enable researchers to:

Confirm the metabolic pathway: Detect deuterated vanillyl alcohol, vanilloylglycine, and conjugated forms in urine and plasma.

Quantify flux: Determine the rate at which this compound is converted to its various metabolites.

Investigate gut microbiome contribution: By analyzing fecal samples and comparing results from germ-free versus conventional animals, the role of intestinal bacteria in metabolizing vanillic acid can be explored. nih.gov

These tracer experiments provide a dynamic view of how the compound is processed within a living organism, offering insights relevant to pharmacology and toxicology. nih.govnih.gov

Microorganisms possess diverse metabolic capabilities and play a key role in the degradation of aromatic compounds like vanillic acid. researchgate.netdntb.gov.ua this compound is an ideal tracer for studying these microbial pathways, which are relevant to both environmental bioremediation and industrial biotechnology. Many bacterial and fungal species are known to metabolize vanillic acid through distinct routes. nih.govresearchgate.net

For example, some microbes convert vanillic acid to protocatechuic acid via demethylation, while others convert it to guaiacol (B22219) through non-oxidative decarboxylation. researchgate.net By incubating a microbial culture with this compound and analyzing the metabolites using mass spectrometry, researchers can unequivocally determine which pathway is active. The detection of deuterated guaiacol would confirm the activity of a vanillate (B8668496) decarboxylase enzyme. This approach has been used to map the biotransformation pathways in various strains, including Pseudomonas, Bacillus, and Rhodococcus. researchgate.netnih.govresearchgate.net

Table 2: Known Microbial Biotransformation Pathways of Vanillic Acid Traceable with this compound

Microorganism Example Precursor Key Intermediate Final Product(s) Metabolic Pathway
Pycnoporus cinnabarinus Vanillic Acid Vanillin Vanillyl Alcohol Reductive Pathway researchgate.net
Pseudomonas fluorescens Vanillin Vanillic Acid Further degradation Oxidation uliege.be
Rhodococcus jostii Lignin (B12514952) Vanillic Acid Protocatechuic Acid β-ketoadipate pathway nih.gov
Various Bacteria Vanillic Acid - Guaiacol Decarboxylation researchgate.net

Quantitative Metabolomics with this compound as an Internal Standard

Accurate quantification of metabolites is a central challenge in metabolomics. This compound serves as an ideal internal standard for the quantification of endogenous vanillic acid using the isotope dilution mass spectrometry (IDMS) technique. isolife.nl Because it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. However, due to its higher mass, its signal is distinct from the unlabeled vanillic acid.

In targeted metabolomics, the goal is to accurately measure the concentration of a predefined list of metabolites. To quantify vanillic acid in a biological sample (e.g., plasma, urine, or cell extract), a known amount of this compound is added at the very beginning of the sample preparation process. nih.gov This addition corrects for variability at every subsequent step, including extraction efficiency, sample loss, and instrument response fluctuations. thermofisher.com

The concentration of the endogenous vanillic acid is calculated based on the ratio of the signal intensity of the unlabeled analyte to the signal intensity of the labeled internal standard. This method, commonly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the "gold standard" for accuracy and precision in quantitative bioanalysis. nih.gov

In untargeted metabolomics, the aim is to measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic changes. While this compound is primarily used for quantifying vanillic acid itself, its presence in a sample during an untargeted analysis can be advantageous. By searching the complex dataset for mass signals that correspond to potential deuterated metabolites, researchers can identify previously unknown products of vanillic acid metabolism. For instance, if a researcher suspects a novel conjugation reaction, they can search for a mass feature that is exactly the mass of the conjugate plus the mass of the three deuterium atoms from the internal standard. This "stable isotope labeling in metabolomics" (SILM) approach aids in the identification of novel biotransformation products related to the vanillic acid metabolic pathway.

Elucidation of Enzymatic Reaction Mechanisms Involving Vanillic Acid

The study of how enzymes catalyze reactions is fundamental to understanding biological processes. This compound is particularly valuable in elucidating the mechanisms of enzymes that transform vanillic acid. These enzymes are prevalent in various organisms, from bacteria and fungi to plants and animals, and play crucial roles in lignin degradation, detoxification, and the biosynthesis of valuable compounds.

A primary application of this compound is in the investigation of kinetic isotope effects (KIEs). A KIE is observed when the rate of a chemical reaction is altered upon substitution of an atom in the reactants with one of its isotopes. In the case of this compound, the replacement of hydrogen with deuterium can lead to a discernible change in the reaction rate if the bond to that hydrogen is broken or significantly altered during the rate-determining step of the enzymatic reaction.

The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the transition state of the reaction. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is being cleaved in the rate-limiting step. Conversely, the absence of a significant KIE may indicate that C-H bond cleavage is not rate-limiting or that it occurs after the rate-determining step.

For instance, in the enzymatic O-demethylation of vanillic acid to protocatechuic acid by vanillate-O-demethylase, the use of vanillic acid deuterated at the methoxy (B1213986) group (this compound) can help determine if the cleavage of a C-H bond on the methyl group is the rate-limiting step.

Table 1: Hypothetical Kinetic Isotope Effects for Vanillate-O-Demethylase This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound with this enzyme was not found in the reviewed literature.

Substratek_cat (s⁻¹)K_m (µM)k_cat/K_m (s⁻¹µM⁻¹)kH/kD
Vanillic Acid15.2500.304-
This compound7.6520.1462.0

In this hypothetical scenario, the observed KIE of 2.0 would suggest that the cleavage of a C-D bond in the methoxy group is at least partially rate-limiting in the catalytic cycle of vanillate-O-demethylase.

This compound is an invaluable tracer for delineating metabolic pathways and determining the substrate specificity of enzymes. Due to its slightly higher mass, metabolites derived from this compound can be readily distinguished from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This approach allows researchers to track the conversion of vanillic acid into various products within a complex biological matrix, such as a cell lysate or a whole organism. By incubating an enzyme or a biological system with this compound and analyzing the resulting products, novel metabolites can be identified, and the flux through different metabolic pathways can be quantified.

Furthermore, deuterated tracers can be employed to probe the substrate specificity of enzymes. By competing labeled and unlabeled substrates, or by presenting a series of structurally related deuterated compounds, researchers can ascertain which molecules are preferentially bound and transformed by an enzyme. This is crucial for understanding the biological role of an enzyme and for engineering enzymes with altered or improved specificities for biotechnological applications.

For example, in a study of a promiscuous glucosyltransferase, this compound could be used alongside other deuterated phenolic acids to determine the relative rates of glucosylation.

Table 2: Illustrative Substrate Specificity of a Hypothetical Glucosyltransferase This table presents illustrative data to demonstrate the application of deuterated tracers in determining substrate specificity.

SubstrateRelative Glucosylation Rate (%)
This compound100
Protocatechuic-d3 Acid85
Syringic-d6 Acid60
Ferulic-d3 Acid115

Such data would provide clear insights into the structural features of the substrate that are favored by the enzyme's active site.

Investigation of Biological and Mechanistic Roles of Vanillic Acid Through Deuterated Analogues

Research into Antioxidant and Anti-inflammatory Mechanisms in Experimental Models (excluding human data)

There is no available information from the search results detailing the use of Vanillic-d3 Acid in experimental models to investigate antioxidant and anti-inflammatory mechanisms. Research in this area has focused on the non-deuterated vanillic acid, which has been shown to possess antioxidant and anti-inflammatory properties by scavenging free radicals and modulating inflammatory pathways. However, studies employing the Vanillic-d3 analogue to probe these mechanisms are not found.

Reactive Oxygen Species (ROS) Modulation Studies

No specific studies using this compound to investigate the modulation of Reactive Oxygen Species (ROS) were identified.

Signaling Pathway Interrogation (e.g., AKT, inflammatory pathways)

The use of this compound to interrogate signaling pathways such as AKT or other inflammatory pathways is not described in the available literature. Studies on the parent compound, vanillic acid, have demonstrated its ability to influence these pathways, but the role of its deuterated form in these investigations is not mentioned.

Neuroprotective Research in Preclinical Animal Models (excluding human data)

No preclinical animal studies were found that utilize this compound to research neuroprotective effects. The neuroprotective potential of standard vanillic acid has been explored in various models, but its deuterated counterpart has not been documented in this context.

Assessment of Molecular Targets and Pathways in Neurological Models

There is no information on the use of this compound for the assessment of molecular targets and pathways in neurological models.

Investigation of Mechanistic Effects on Oxidative Stress and Inflammation in the Central Nervous System

Mechanistic studies on the effects of this compound on oxidative stress and inflammation in the central nervous system are not present in the available research.

Impact on Microbial Systems and Biocatalysis

While comprehensive studies are lacking, there is an indication that deuterium (B1214612) isotope incorporation has been used to elucidate the metabolic pathways of vanillic acid in microbial systems. One study noted the use of deuterium isotope analysis to understand the decarboxylation of vanillic acid to guaiacol (B22219) by the microorganism Nocardia sp. nih.gov. This research suggests that the enzymatic reaction proceeds through a quinoid intermediate before decarboxylation nih.gov. This represents a specific application of isotopic labeling to investigate a biocatalytic mechanism, but broader research into the impact of this compound on microbial systems is not available.

Computational and Theoretical Investigations of Vanillic Acid

Molecular Docking and Dynamics Simulations of Vanillic-d3 Acid-Protein Interactions

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, interacts with a biological target, typically a protein. These computational techniques can forecast the binding orientation, affinity, and stability of the ligand-protein complex.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.govyoutube.com In the context of this compound, docking studies, which are typically performed on the more common, unlabeled vanillic acid, help identify potential protein targets and characterize the specific interactions within the binding site.

Research has shown that vanillic acid can interact with a variety of proteins. Docking simulations have predicted its binding to enzymes implicated in cancer and inflammation, such as cyclin-dependent kinase 2 (CDK2), matrix metalloproteinase 13 (MMP-13), and DNA topoisomerase II. researchgate.net It has also been docked against apoptotic proteins like Caspase-3 and Caspase-9 to explore its potential as an anticancer agent. researchgate.net The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding interaction.

Protein TargetPotential Therapeutic AreaPredicted Binding Affinity (kcal/mol)Reference
DNA gyrase (Streptococcus pneumoniae)Antibacterial-24.26 researchgate.net
Caspase-9Anticancer (Apoptosis)-9.8 researchgate.net
Caspase-3Anticancer (Apoptosis)-8.9 researchgate.net
Cyclin-dependent kinase 2 (CDK2)Anticancer-7.2 researchgate.net

Note: Binding affinities are reported from various sources and methodologies, which can lead to differences in scoring functions and values. The values from reference researchgate.net were converted to a more standard negative representation for consistency.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand within its biological environment over time. nih.gov MD simulations model the movements of atoms and molecules, revealing the conformational flexibility of the ligand and the stability of its interactions with the protein target. researchgate.net

For this compound, MD simulations can be used to understand how it behaves within a protein's active site or when partitioned into a biological membrane. These simulations can reveal stable hydrogen bonding networks, the role of surrounding water molecules, and fluctuations in the ligand's conformation. For example, theoretical studies of vanillic acid within the hydrophobic cavity of cyclodextrin (B1172386) have elucidated the forces, such as van der Waals interactions and hydrogen bonds, that stabilize the complex. tandfonline.com

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules and compute their properties. rsc.org These methods are essential for studying chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states. diva-portal.org

Many of the biological effects of this compound stem from its metabolism by enzymes. Quantum chemical calculations are a key tool for elucidating the mechanisms of these enzymatic transformations. By modeling the reaction at an electronic level, researchers can map out the entire energy landscape of the transformation, from the enzyme-substrate complex to the final product.

A critical point on this landscape is the transition state: the highest-energy structure along the reaction coordinate. According to transition state theory, the energy barrier associated with this state determines the rate of the reaction. nih.gov Quantum chemical modeling allows for the precise determination of the geometry and energy of the transition state. This provides invaluable insights into how enzymes accelerate reactions, for instance, by stabilizing the transition state through specific interactions. Key enzymatic transformations of vanillic acid that can be studied this way include its reduction to vanillin (B372448) by carboxylic acid reductase and its oxidative decarboxylation. nih.govresearchgate.net

The primary utility of synthesizing this compound is for studying isotope effects. An isotope effect is the change in the rate or equilibrium constant of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. researchgate.net Quantum chemical calculations can predict these effects with considerable accuracy.

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate for the light isotopologue (containing hydrogen) to the heavy one (containing deuterium). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. For a reaction involving the cleavage of a C-H/C-D bond on the methoxy (B1213986) group of vanillic acid (e.g., O-demethylation to form protocatechuic acid), a "primary" KIE is expected. The reaction for this compound will be slower than for unlabeled vanillic acid, resulting in a KIE value (kH/kD) greater than 1. columbia.edu

Equilibrium Isotope Effects (EIEs): The EIE is the effect of isotopic substitution on an equilibrium constant. Deuterium (B1214612) preferentially accumulates in the molecular species where it is most strongly bound. nih.govnih.gov Quantum calculations can determine the vibrational frequencies of reactants and products, which allows for the prediction of how the equilibrium position will shift upon isotopic substitution. tru.ca

Type of Isotope EffectMetabolic Reaction ExamplePredicted Effect for this compoundRationale
Primary Kinetic Isotope Effect (KIE)Enzymatic O-demethylationSlower reaction rate (kH/kD > 1)Cleavage of the stronger C-D bond in the rate-determining step requires more energy than cleavage of the C-H bond.
Secondary Kinetic Isotope Effect (KIE)Reduction of the carboxylic acidMinor change in reaction rate (kH/kD ≈ 1)The C-D bonds are not broken during the reaction, but changes in hybridization at the reaction center can cause a small effect.
Equilibrium Isotope Effect (EIE)Reversible binding to an enzymeSlight shift in equilibrium constantDeuterium favors the state where it has the lowest vibrational energy (strongest bonding), which may differ slightly between the free and bound states.

In Silico Pathway Analysis and Metabolic Flux Modeling for Vanillic Acid Metabolism

In silico metabolic modeling uses computational algorithms to simulate and analyze the complex network of biochemical reactions within a cell. mdpi.com These models can predict the metabolic fate of a compound like this compound and quantify the flow of metabolites, or flux, through different pathways. nih.gov

Genome-scale metabolic models can be used to perform pathway analysis, identifying all possible routes for the catabolism of vanillic acid. In various microorganisms, vanillic acid is known to be metabolized via several key pathways, including O-demethylation to protocatechuic acid, which then enters central metabolism, or reduction to vanillin and subsequently vanillyl alcohol. nih.govresearchgate.netresearchgate.net

Metabolic Flux Analysis (MFA) is a powerful experimental technique that is critically dependent on isotopically labeled tracers like this compound. By introducing this labeled compound into a biological system, researchers can track the deuterium atoms as they are incorporated into downstream metabolites. Using analytical techniques such as mass spectrometry or NMR, the pattern of deuterium labeling in different molecules can be measured. This experimental data is then used to constrain the computational metabolic model, allowing for the precise calculation of intracellular reaction rates. nih.gov The use of this compound would be particularly effective in quantifying the flux through the O-demethylation pathway versus reductive pathways, providing a clear picture of how the cell utilizes the methoxy group.

Future Directions and Emerging Research Avenues for Vanillic D3 Acid

Development of Novel Synthesis Routes for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms on a molecule, or site-specific deuteration, is crucial for its effective use as an internal standard and for mechanistic studies. The development of novel, efficient, and regioselective synthesis routes for vanillic-d3 acid is a key area of future research. Traditional methods for deuteration can sometimes lack selectivity and require harsh reaction conditions. nih.gov

Emerging strategies are focusing on more controlled and efficient methods. These include:

Metal-Catalyzed H/D Exchange: Transition metals like iridium, rhodium, and silver are being explored as catalysts for direct hydrogen-deuterium (H/D) exchange on aromatic rings. thermofisher.comdiva-portal.org These methods offer the potential for high regioselectivity, allowing deuterium to be placed at specific positions on the vanillic acid molecule under milder conditions. For instance, research has shown successful regioselective deuteration of phenols and other aromatic compounds, which could be adapted for this compound synthesis. creative-proteomics.comsciex.com

Electrochemical Methods: Electrocatalytic splitting of heavy water (D₂O) presents a green and efficient alternative for generating deuterium for incorporation into organic molecules. Current time information in Edinburgh, GB. This approach could offer a cost-effective and highly controllable method for producing this compound.

Biocatalysis: The use of enzymes for deuteration is a promising avenue. Biocatalytic methods can offer high specificity and operate under mild, environmentally friendly conditions, potentially leading to the synthesis of specifically labeled this compound with high purity. novorem.com.au

The refinement of these synthetic routes will not only make this compound more accessible but also allow for the creation of different isotopologues with deuterium at various positions for more sophisticated experimental designs.

Table 1: Comparison of Deuteration Synthesis Methods

MethodAdvantagesDisadvantages
Traditional H/D Exchange Simple conceptHarsh conditions, low selectivity
Metal-Catalyzed Exchange High regioselectivity, milder conditionsCatalyst cost and removal
Electrochemical Synthesis Green, controllable, cost-effectiveRequires specialized equipment
Biocatalysis High specificity, environmentally friendlyEnzyme stability and availability

Integration with Advanced Omics Technologies (e.g., Proteomics, Fluxomics)

The fields of proteomics and fluxomics, which study the entire set of proteins and metabolic fluxes in a biological system, respectively, rely heavily on accurate quantification. This compound is set to play a significant role in advancing these technologies.

In quantitative proteomics , which often uses mass spectrometry, deuterated internal standards are essential for accurate protein quantification. thermofisher.comthermofisher.com By adding a known amount of this compound to a sample, it can serve as a reference to normalize for variations in sample preparation and instrument response, a technique particularly useful in label-free and targeted proteomics approaches. thermofisher.comdiva-portal.orgrimuhc.ca Future research will likely see the development of standardized kits containing this compound and other deuterated standards for routine use in clinical and biomedical proteomics.

Fluxomics , or metabolic flux analysis (MFA), aims to measure the rates of metabolic reactions within a cell. nih.govnih.gov This is often achieved by introducing stable isotope-labeled substrates (like ¹³C-glucose or deuterated compounds) into a biological system and tracking the incorporation of the isotope through various metabolic pathways. nih.govsciex.comresearchgate.net While not a primary substrate for central metabolism, this compound can be used in specialized flux studies, for example, to trace the metabolism of phenolic compounds in microorganisms or to quantify the activity of specific enzymatic pathways that process such molecules. The integration of this compound into MFA experiments can provide a more detailed understanding of cellular metabolism, particularly in the context of xenobiotic degradation or the biosynthesis of natural products. creative-proteomics.comcreative-proteomics.com

Table 2: Applications of this compound in Omics

Omics FieldApplication of this compoundResearch Goal
Quantitative Proteomics Internal standard for mass spectrometryAccurate quantification of protein abundance
Fluxomics (MFA) Isotopic tracer for specific pathwaysMeasuring rates of metabolic reactions involving phenolic compounds

Exploration in Environmental Tracing and Bioremediation Studies

Vanillic acid is a natural breakdown product of lignin (B12514952), a major component of wood, and is therefore present in various terrestrial and aquatic environments. copernicus.org It can also be an industrial byproduct. Understanding its fate and transport is crucial for environmental science. This compound provides a powerful tool for these investigations.

By introducing a known amount of this compound into an environmental sample, such as soil or water, researchers can accurately trace its movement and degradation over time. This is a form of stable isotope probing (SIP) , which allows for the tracking of a labeled compound without the need for radioactive materials. nih.govresearchgate.net This can help to:

Determine the rate of biodegradation of vanillic acid by native microbial communities.

Identify the specific microorganisms responsible for its degradation by analyzing the incorporation of deuterium into their biomass. novorem.com.aupsu.edutaylorandfrancis.com

Study the environmental factors that influence its persistence and transformation.

In the context of bioremediation , where microorganisms are used to clean up pollutants, this compound can be used to monitor the effectiveness of the process. novorem.com.au For example, if a site is contaminated with lignin-derived pollutants, introducing this compound can help to assess the activity of the microbial populations that are key to the remediation effort.

Expanding Applications in Non-Mammalian Biological Systems for Fundamental Mechanistic Discovery

While much research focuses on mammalian systems, this compound has significant potential for elucidating fundamental biological mechanisms in a wide range of non-mammalian organisms.

Microbial Metabolism: Many bacteria and fungi, particularly those involved in wood decay and soil ecology, have metabolic pathways to degrade aromatic compounds like vanillic acid. researchgate.netresearchgate.net Using this compound as a tracer can help to map these degradation pathways, identify the enzymes involved, and understand how these organisms process complex organic matter. rsc.orgacs.org For example, studies in yeast, such as Saccharomyces cerevisiae, which is a key organism in biotechnology, could utilize this compound to investigate its tolerance and metabolism of lignin-derived inhibitors found in biomass feedstocks. researchgate.netbiorxiv.orgfrontiersin.orgnih.gov

Plant Biology: Plants produce a vast array of phenolic compounds, and understanding their synthesis and transport is a major area of research. Deuterium labeling, often with heavy water (D₂O), is a known technique to study plant metabolism. nih.govoup.comresearchgate.netpnas.org this compound could be used as a specific probe to investigate the uptake, transport, and modification of phenolic acids within plant tissues, providing insights into plant defense mechanisms and cell wall biosynthesis.

Insect and Nematode Biology: The interactions between plants and herbivores or pathogens are often mediated by chemical signals, including phenolic compounds. This compound could be used in controlled experiments to trace the fate of these compounds in insects or nematodes that feed on plants, helping to understand how these organisms detoxify or utilize plant secondary metabolites.

The use of this compound in these diverse biological systems will undoubtedly contribute to a more comprehensive understanding of metabolism and ecological interactions across the tree of life.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Vanillic-d3 Acid in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to ensure precision. Optimize chromatographic separation using reversed-phase C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid). Validate methods by assessing limits of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and intra/inter-day precision (CV < 10%) .

Q. How is the isotopic purity of this compound verified during synthesis?

  • Methodological Answer : Employ nuclear magnetic resonance (¹H/¹³C NMR) to confirm deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups). High-resolution mass spectrometry (HRMS) can validate isotopic enrichment (>98% deuterium) by comparing observed vs. theoretical mass-to-charge ratios (e.g., [M-H]⁻ for this compound: 171.14 vs. 168.15 for unlabeled Vanillic acid) .

Q. Why is this compound used as an internal standard in metabolite studies?

  • Methodological Answer : Its structural similarity to endogenous Vanillic Acid minimizes matrix effects during LC-MS/MS analysis. The deuterium label ensures distinct mass spectral signatures, enabling accurate quantification via isotope dilution. This approach corrects for analyte loss during extraction and ionization variability .

Advanced Research Questions

Q. How can researchers design experiments to trace this compound’s metabolic fate in vivo?

  • Methodological Answer : Administer this compound via oral gavage or intravenous injection in model organisms (e.g., rodents). Collect plasma, urine, and tissue samples at timed intervals. Use LC-MS/MS to detect deuterated metabolites (e.g., glucuronide/sulfate conjugates). Pair with kinetic modeling to estimate absorption, distribution, and elimination rates. Include control groups to distinguish endogenous vs. exogenous metabolite pools .

Q. What strategies mitigate matrix effects when using this compound as an internal standard in complex biological samples?

  • Methodological Answer : Implement matrix-matched calibration curves by spiking this compound into analyte-free biological matrices (e.g., charcoal-stripped plasma). Use solid-phase extraction (SPE) or protein precipitation to reduce phospholipid interference. Optimize ionization parameters (e.g., source temperature, nebulizer gas flow) to minimize ion suppression/enhancement .

Q. How should conflicting data on Vanillic Acid’s antioxidant activity be reconciled in studies using its deuterated form?

  • Methodological Answer : Assess experimental variables such as cell type (e.g., primary vs. immortalized lines), oxidative stress inducers (e.g., H₂O₂ vs. UV radiation), and assay endpoints (e.g., ROS scavenging vs. gene expression). Use this compound to differentiate pharmacokinetic effects (e.g., bioavailability) from pharmacodynamic mechanisms. Validate findings with orthogonal assays (e.g., electron paramagnetic resonance for radical scavenging) .

Q. What are the ethical considerations for using deuterated compounds like this compound in human biomarker studies?

  • Methodological Answer : Ensure compliance with institutional review boards (IRBs) for deuterium exposure limits (typically ≤0.5% body water replacement). Monitor participants for isotopic toxicity via urinary deuterium enrichment assays. Disclose deuterium’s natural abundance (0.015%) to avoid misinterpretation of background signals in mass spectrometry .

Methodological Best Practices

  • Synthesis & Characterization : Document synthetic routes (e.g., acid-catalyzed deuterium exchange) and purity checks (HPLC-UV/HRMS) in supplementary materials .
  • Data Reporting : Include raw chromatograms, calibration curves, and validation metrics in public repositories (e.g., Zenodo) to enhance reproducibility .
  • Cross-Disciplinary Collaboration : Partner with computational chemists to model this compound’s interaction with enzymes (e.g., cytochrome P450 isoforms) and predict metabolic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.